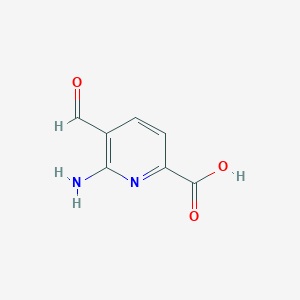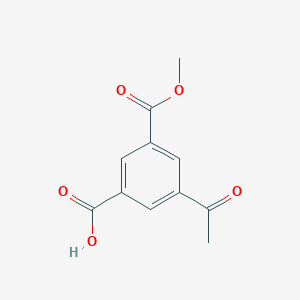
(2,6-Diaminopyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Diaminopyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two amino groups at positions 2 and 6, and an acetic acid group at position 4. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diaminopyridin-4-YL)acetic acid typically involves the reaction of 2,6-diaminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (2,6-Diaminopyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The acetic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alcohols in the presence of an acid catalyst such as sulfuric acid.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Esters.
Scientific Research Applications
(2,6-Diaminopyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-Diaminopyridin-4-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
2,6-Diaminopyridine: Shares the pyridine ring with amino groups at positions 2 and 6 but lacks the acetic acid group.
4-Amino-2,6-dimethoxypyrimidine: Contains a pyrimidine ring with amino and methoxy groups but differs in ring structure and substituents.
Imidazo[4,5-b]pyridine derivatives: Possess a fused imidazole-pyridine ring system with diverse biological activities.
Uniqueness: (2,6-Diaminopyridin-4-YL)acetic acid is unique due to the presence of both amino and acetic acid functional groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(2,6-diaminopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)(H4,8,9,10) |
InChI Key |
UBHWRHAPJPOMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)










![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)
